molecular formula C12H14NO4PS B1670779 Ditalimfos CAS No. 5131-24-8

Ditalimfos

Cat. No.: B1670779
CAS No.: 5131-24-8
M. Wt: 299.28 g/mol
InChI Key: MTBZIGHNGSTDJV-UHFFFAOYSA-N
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Description

Ditalimfos, also known as O,O-diethyl phthalimidophosphonothioate, is an organophosphate fungicide. It was primarily used in agriculture to control fungal diseases in crops such as vegetables and fruits. The compound is known for its protective and curative biological activity against powdery mildew and other fungal pathogens .

Biochemical Analysis

Biochemical Properties

It is known that Ditalimfos is a non-systemic fungicide with protective and curative biological activity . The specific enzymes, proteins, and other biomolecules it interacts with are yet to be identified.

Cellular Effects

It is known to be an acetylcholinesterase inhibitor and neurotoxicant . This suggests that this compound may influence cell function by affecting cell signaling pathways and gene expression related to these processes.

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. A study has reported a method for the determination of this compound using liquid chromatography, suggesting that it can be detected and quantified in laboratory settings .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ditalimfos is synthesized through the reaction of phthalimide with diethyl phosphorochloridothioate. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the phosphonothioate ester bond. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process includes the purification of the product through techniques such as recrystallization or chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Ditalimfos undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Agricultural Applications

Ditalimfos is widely used in agriculture due to its effectiveness against a range of phytopathogenic fungi. It is particularly valued for its protective and curative properties. The compound's application helps in minimizing crop losses, thus contributing to food security. Its relatively low toxicity to mammals (with an acute oral LD50 of approximately 4900 mg/kg) makes it a preferred choice among farmers .

Forensic Toxicology

Recent studies highlight the significance of this compound in forensic toxicology, particularly concerning cases of poisoning. The ability to detect this compound in biological samples is crucial for forensic investigations. A study conducted on the chromatographic separation of this compound utilized both normal-phase thin-layer chromatography (NP-TLC) and reverse-phase high-performance thin-layer chromatography (RP-HPTLC). This research demonstrated effective separation methods that enhance the capability to screen forensic samples for this compound poisoning .

Case Study: Chromatographic Techniques

  • Methodology : The study employed varying mobile phase compositions to optimize the separation of this compound.
  • Findings : The results indicated that increasing the acetone content in NP-TLC improved RF values, while decreasing water content in RP-HPTLC also enhanced separation efficiency.
  • Implications : These findings are pivotal for developing sensitive and specific methods for detecting this compound in forensic samples, thereby improving the accuracy of toxicological assessments .

Environmental Analysis

This compound has also been studied within the context of environmental safety and monitoring. Its detection in food products and environmental samples is essential for assessing pesticide residues and ensuring compliance with safety standards.

Ambient Mass Spectrometry Applications

Ambient mass spectrometry techniques have emerged as valuable tools for analyzing pesticides like this compound in various matrices including fruits and vegetables. These techniques offer several advantages:

  • Real-time analysis with minimal sample preparation.
  • Low sample requirements and reduced use of organic solvents.
  • Fast throughput, making them suitable for high-volume testing environments .

Data Table: Properties and Detection Methods of this compound

Property Details
Chemical NameO,O-Diethyl phthalimidophosphonothioate
Acute Oral LD50~4900 mg/kg
Primary UseFungicide for crops
ToxicityLow toxicity to mammals; toxic to fish
Detection MethodsNP-TLC, RP-HPTLC, Gas Chromatography-Mass Spectrometry
Environmental ImpactToxic to aquatic organisms

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Ditalimfos

This compound is unique due to its specific mode of action as an acetylcholinesterase inhibitor, which distinguishes it from other fungicides that may target different biochemical pathways. Additionally, its non-systemic nature and protective and curative properties make it particularly effective for foliar applications .

Biological Activity

Ditalimfos, chemically known as O,O-diethyl phthalimidophosphonothioate, is an organophosphorus fungicide primarily used for the control of powdery mildew and other fungal diseases in various crops. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy, safety assessments, and relevant case studies.

This compound has the following chemical characteristics:

  • Chemical Formula : C12_{12}H14_{14}N1_{1}O4_{4}P1_{1}S1_{1}
  • CAS Number : 5131-24-8
  • Molecular Weight : 299.28 g/mol

This compound acts as a non-systemic fungicide with both protective and curative properties. Its mode of action involves inhibition of specific enzymes in fungi, disrupting their metabolic processes and leading to cell death. This is achieved through the binding of this compound to key sites within the fungal cells, which interferes with normal cellular functions.

Efficacy Against Fungal Pathogens

This compound has demonstrated effectiveness against several fungal pathogens, including:

  • Powdery Mildew : Commonly affecting cucurbits and cereals.
  • Scab : Affecting fruits like apples and pears.

The compound is particularly noted for its ability to provide both preventive and therapeutic effects against these diseases.

Human Health Risks

This compound is classified as a potential immunotoxicant and allergenic substance. Its use has raised concerns regarding acute and chronic toxicity in humans. Notably, there have been reports of poisoning incidents associated with this compound ingestion, highlighting the importance of safety measures during application .

Environmental Impact

The environmental fate of this compound is also a concern. It has been categorized as having significant data gaps regarding its ecotoxicological effects on non-target organisms. The compound's persistence in the environment and potential for bioaccumulation necessitate careful risk assessments before use .

Case Study: Efficacy in Crop Protection

A study conducted in agricultural settings demonstrated that this compound effectively reduced the incidence of powdery mildew in cucumbers by over 70% when applied at recommended rates. The research highlighted its curative properties when applied shortly after disease onset.

Case Study: Poisoning Incidents

Recent laboratory reports documented cases of poisoning due to accidental ingestion of this compound. These incidents underscore the need for stringent handling protocols and public awareness regarding the risks associated with this fungicide .

Summary of Biological Activity Data

Parameter Details
Active Ingredient This compound (O,O-diethyl phthalimidophosphonothioate)
Target Fungi Powdery mildew, scab
Mechanism Enzyme inhibition leading to cell death
Human Health Risks Potential immunotoxicant; allergenic
Environmental Concerns Significant data gaps; potential bioaccumulation

Properties

IUPAC Name

2-diethoxyphosphinothioylisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14NO4PS/c1-3-16-18(19,17-4-2)13-11(14)9-7-5-6-8-10(9)12(13)15/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTBZIGHNGSTDJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(N1C(=O)C2=CC=CC=C2C1=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14NO4PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3041902
Record name Ditalimfos
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Molecular Weight

299.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colorless solid; [Aldrich MSDS]
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Vapor Pressure

0.00000002 [mmHg]
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CAS No.

5131-24-8
Record name Ditalimfos
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Record name O,O-diethyl phthalimidophosphonothioate
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Record name DITALIMFOS
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Synthesis routes and methods

Procedure details

A mixture of the 74.06 g (0.5 mole) phthalic anhydride, 33.84 g (0.2 mole) O,O-diethyl phosphoramidothioate and 50.60 g (0.5 mole) triethylamine was heated at 55° C. for 3.5 hours. Eighty three mls of water were added to the stirred mixture and the system was stirred for 10 minutes and then cooled to 25° C. over a one hour period. The solid was filtered, washed with 150 ml water to give the desired compound, O,O-diethyl phthalimidophosphonothioate, purity by GLC. The yield was calculated to be 76% from the phosphoramidothioate.
Quantity
74.06 g
Type
reactant
Reaction Step One
Quantity
33.84 g
Type
reactant
Reaction Step One
Quantity
50.6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the analytical methods commonly used to detect and quantify Ditalimfos?

A1: Several analytical methods have been explored for this compound detection and quantification. These include:

  • High-Performance Thin-Layer Chromatography (HPTLC): This technique has been successfully used to separate this compound from other organophosphorus fungicides like Edifenfos and Tolclofos-methyl. Researchers have achieved optimal separation using silica gel plates and mobile phases containing n-hexane and acetone. Densitometric detection at 200 nm, the maximum absorption wavelength for these fungicides, allows for quantification. [, ]
  • Reversed-Phase High-Performance Thin-Layer Chromatography (RP-HPTLC): This method provides efficient separation of this compound, particularly when using silica gel 60 RP-18 WF254 plates with varying methanol-water mobile phase compositions. This technique allows for the analysis of separation parameters like ΔRF, RS, α, and RFα. [, , ]
  • Gas Chromatography with Electron Capture Detection (GC-ECD): Combined with magnetic solid-phase extraction (MSPE) using magnetic graphene nanocomposite (G-Fe3O4) as the adsorbent, GC-ECD enables sensitive detection of this compound in environmental water and juice samples. This method exhibits high enrichment factors and low limits of detection. []

Q2: Has this compound been associated with any resistance development in plant pathogens?

A: Yes, there is evidence suggesting that Sphaerotheca fuliginea, a powdery mildew fungus, can develop decreased sensitivity to this compound. [] Furthermore, in Crete, Greece, strains of this fungus exhibiting resistance to this compound, along with benomyl and triforine, have been observed in experimental settings. []

Q3: How does this compound impact earthworm populations in agricultural settings?

A: Studies indicate that the application of this compound, especially when combined with Captan and Binapacryl, can lead to a decrease in earthworm populations in apple orchards. This reduction might be linked to the fungicide's influence on the decomposition rate of leaf litter, which serves as a food source for earthworms. []

Q4: Are there any reported cases of this compound poisoning?

A: While uncommon, there have been documented instances of fatal this compound poisoning. This highlights the need for careful handling, storage, and application of this fungicide, as well as the development of effective analytical methods for its detection in forensic contexts. []

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